(S)-(-)-O-Benzyl-O-desmethylcarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily for the treatment of hypertension and heart failure. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry. The compound features a benzyl group and a desmethyl modification, which may influence its biological activity and receptor interactions.
The synthesis of (S)-(-)-O-Benzyl-O-desmethylcarvedilol can be traced back to the synthesis of carvedilol, which was first developed in the 1990s. The compound is often synthesized through various chemical reactions involving starting materials such as carvedilol or its derivatives. Research articles and synthetic methodologies provide insights into its preparation and characterization.
(S)-(-)-O-Benzyl-O-desmethylcarvedilol is classified as a beta-blocker and belongs to the category of adrenergic antagonists. Its structure includes a chiral center, making it significant in studies related to stereochemistry and pharmacodynamics.
The synthesis of (S)-(-)-O-Benzyl-O-desmethylcarvedilol typically involves several steps, including protection of functional groups, alkylation, and deprotection processes. A common approach is the use of O-benzylation reactions where benzyl groups are introduced to hydroxyl or amine functionalities.
Technical Details:
The molecular structure of (S)-(-)-O-Benzyl-O-desmethylcarvedilol can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound. Typical NMR shifts can provide insights into the environment of hydrogen atoms within the molecule.
(S)-(-)-O-Benzyl-O-desmethylcarvedilol can undergo various chemical reactions, including:
Technical Details:
The mechanism of action for (S)-(-)-O-Benzyl-O-desmethylcarvedilol primarily relates to its role as a beta-blocker. It selectively inhibits beta-adrenergic receptors, leading to decreased heart rate and contractility, thereby reducing blood pressure.
Pharmacological studies demonstrate that beta-blockers can significantly lower blood pressure and improve cardiac function in patients with hypertension and heart failure.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and stability studies.
(S)-(-)-O-Benzyl-O-desmethylcarvedilol has several scientific applications:
This compound represents an important area of research within medicinal chemistry, particularly concerning cardiovascular therapeutics. Further studies may elucidate additional biological activities or therapeutic benefits associated with this compound.
(S)-(-)-O-Benzyl-O-desmethylcarvedilol is a chiral organic compound classified as a β-aryloxypropanolamine derivative. Its molecular structure features a carbazole moiety linked via an ether bond to a propanolamine chain, with a benzyl group substituted at the phenolic oxygen. The compound exists as a single enantiomer, with the (S)-configuration at the chiral center being pharmacologically significant due to its relationship to the parent drug carvedilol [3] [10].
Key structural characteristics include:
Table 1: Structural Identifiers of (S)-(-)-O-Benzyl-O-desmethylcarvedilol
Property | Value |
---|---|
CAS Registry Number | 72955-92-1 |
Systematic IUPAC Name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-benzyloxyphenoxy)ethyl]amino]propan-2-ol |
Molecular Formula | C₃₀H₃₀N₂O₄ |
Molecular Weight | 482.57 g/mol |
Chiral Center Configuration | (S) |
Benzyl Substitution Position | Phenolic oxygen of catechol ring |
The benzyl group significantly alters physicochemical properties, increasing logP by approximately 1.5 units compared to O-desmethylcarvedilol. This modification enhances membrane permeability but may reduce aqueous solubility [3] [10]. Analytical characterization typically employs chiral chromatography (e.g., Chiralpak® columns) coupled with mass spectrometry to resolve enantiomers and confirm stereochemical integrity [7].
(S)-(-)-O-Benzyl-O-desmethylcarvedilol is not an endogenous metabolite but rather an analytical reference standard used to characterize the metabolic fate of carvedilol enantiomers. It derives from the enzymatic processing of carvedilol, a racemic β-blocker metabolized via two primary pathways:
Table 2: Metabolic Pathway Relationship to Carvedilol Enantiomers
Metabolic Step | Primary Enzyme | Stereoselectivity |
---|---|---|
Carvedilol demethylation | CYP2C9 (major) | Higher clearance of (S)-enantiomer |
CYP2D6 (minor) | ||
Glucuronidation | UGT1A1, UGT2B7 | Faster for (S)-enantiomer |
Benzyl derivative formation | Chemical synthesis | Retains parental stereochemistry |
Stereoselective metabolism profoundly impacts pharmacological activity:
Chiral analysis via LC-MS/MS demonstrates that (S)-(-)-O-Benzyl-O-desmethylcarvedilol co-elutes with phase I metabolites in human plasma, enabling precise quantification at concentrations as low as 0.02 ng/mL [7].
(S)-(-)-O-Benzyl-O-desmethylcarvedilol retains the core pharmacophore of carvedilol, suggesting potential interactions with adrenergic receptors:
Table 3: Comparative Receptor Binding Profiles
Target | Carvedilol Kᵢ (nM) | Postulated Metabolite Activity |
---|---|---|
β₁-Adrenoceptor | 0.24–0.43 | Preserved antagonism |
β₂-Adrenoceptor | 0.19–0.25 | Moderate affinity retention |
α₁-Adrenoceptor | 3.4 | Likely retained |
5-HT₁A receptor | 3.4 | Unknown |
Emerging evidence suggests potential chemopreventive properties independent of β-blockade:
The benzyl group may enhance membrane penetration, potentially increasing intracellular antioxidant effects while preserving adrenergic receptor interactions. Molecular dynamics simulations suggest carvedilol derivatives stabilize inactive conformations of β₂-adrenoceptors through allosteric interactions with transmembrane helices 5 and 6 [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2